N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide
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Overview
Description
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide is a complex organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.437 g/mol . This compound features a unique structure that includes an azepane ring, a furan ring, and a benzamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide typically involves multi-step organic reactions. One common method includes the formation of the azepane ring through Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and produces CO2 as a byproduct . The furan ring is then introduced through a series of cyclization reactions, and the final benzamide group is attached via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a novel inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The azepane ring and furan ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Azepane-1-carbonyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide
- N-(2-Furan-2-yl-1-(thiazole-2-carbonyl)-vinyl)-4-methyl-benzamide
Uniqueness
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide stands out due to its unique combination of an azepane ring, furan ring, and benzamide group
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-10-17(11-9-16)20(24)22-19(15-18-7-6-14-26-18)21(25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3,(H,22,24)/b19-15+ |
InChI Key |
OXWUPTPENDSUGU-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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